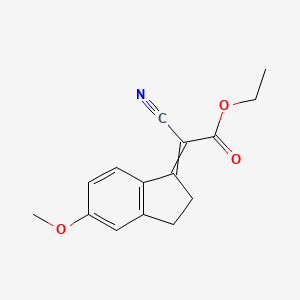
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to an indene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate typically involves the condensation of ethyl cyanoacetate with 5-methoxy-2,3-dihydroindene-1-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
科学研究应用
Ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The indene moiety may contribute to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
Ethyl cyanoacetate: A simpler analog with similar reactivity but lacking the indene moiety.
Methyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate: A closely related compound with a methyl ester group instead of an ethyl ester group.
2-Methoxyethyl cyanoacetate: Another analog with a different ester group.
Uniqueness
This compound is unique due to the presence of the indene moiety, which imparts distinct chemical and physical properties
属性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC 名称 |
ethyl 2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(17)14(9-16)13-6-4-10-8-11(18-2)5-7-12(10)13/h5,7-8H,3-4,6H2,1-2H3 |
InChI 键 |
QSLSNWSHYYUPBX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C1CCC2=C1C=CC(=C2)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B15065782.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B15065793.png)

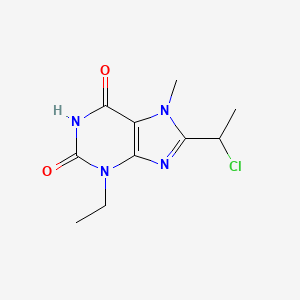


![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
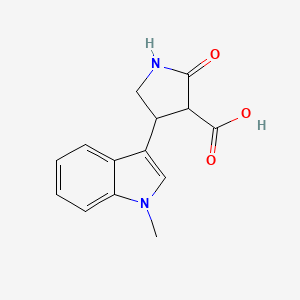
![(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid](/img/structure/B15065846.png)

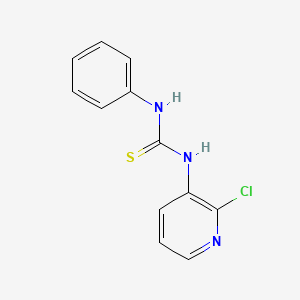
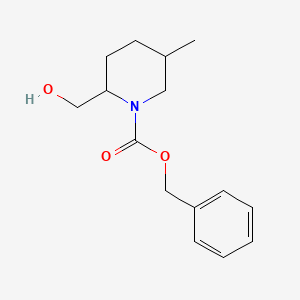
![1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15065882.png)
![4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)
